molecular formula C12H21BO3 B2741102 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane CAS No. 2374751-49-0

4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane

Cat. No.: B2741102
CAS No.: 2374751-49-0
M. Wt: 224.11
InChI Key: XBEKGAUQXFJQQX-UHFFFAOYSA-N
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Description

This compound is a boronic ester featuring a dioxaborolane core (4,4,5,5-tetramethyl substitution) and a 3-oxabicyclo[4.1.0]heptan-6-yl substituent. The bicyclic moiety introduces steric bulk and electronic modulation due to the oxygen atom and strained cycloheptane ring. It is commercially available (CAS: 2374751-49-0) through suppliers like Ambeed and AiFChem, indicating utility as a synthetic building block .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO3/c1-10(2)11(3,4)16-13(15-10)12-5-6-14-8-9(12)7-12/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEKGAUQXFJQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CCOCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2,6,6-tetramethyl-4-piperidone and boronic acid derivatives.

    Formation of the Bicyclic Structure: The key step involves the formation of the oxabicyclo[4.1.0]heptane ring system. This can be achieved through a Diels-Alder reaction between a furan derivative and an appropriate dienophile.

    Introduction of the Boron Moiety: The boron-containing dioxaborolane ring is introduced via a reaction with a boronic acid or boronate ester under suitable conditions, often involving a catalyst such as palladium or a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the boron moiety into different functional groups, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.

    Medicine: Boron-containing compounds are investigated for their use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, making it a versatile component in chemical reactions. The bicyclic structure also contributes to the compound’s reactivity and stability.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The table below compares substituents, molecular weights, and key properties of analogous dioxaborolane derivatives:

Compound Name Substituent Type Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-dioxaborolane Bicyclic ether C₁₂H₁₉BO₃ 222.10 Steric hindrance, potential for rigid frameworks, moderate reactivity
4,4,5,5-Tetramethyl-2-octyl-dioxaborolane () Linear alkyl (C₈H₁₇) C₁₄H₂₇BO₂ 242.17 High solubility in nonpolar solvents, standard reactivity in alkylations
(E)-4,4,5,5-Tetramethyl-2-styryl-dioxaborolane () Alkenyl (styryl) C₁₄H₁₉BO₂ 230.11 Enhanced reactivity in Suzuki-Miyaura couplings due to conjugation
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-dioxaborolane () Heteroaromatic C₁₅H₁₉BO₂S 274.19 Electron-rich sulfur atom, suited for cross-couplings in drug synthesis
4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-dioxaborolane () Aromatic (tetraphenylethylene) C₃₂H₃₁BO₂ 458.41 AIE (aggregation-induced emission) properties, OLED applications

Reactivity in Cross-Coupling Reactions

  • Target Compound : The bicyclic ether substituent may reduce reactivity in Suzuki-Miyaura couplings compared to alkenyl or aryl derivatives due to steric hindrance. However, the oxygen atom could stabilize the boron center via electron donation, balancing reactivity .
  • Styryl and Benzo[b]thiophen-3-yl Derivatives : Exhibit higher reactivity in cross-couplings due to conjugation (styryl) or electron-rich heterocycles (benzo[b]thiophene) .
  • Linear Alkyl Derivatives (e.g., Octyl): Limited use in cross-couplings but effective in alkylation reactions under optimized conditions .

Solubility and Stability

  • Target Compound : Moderate solubility in organic solvents (e.g., THF, dichloromethane) due to the bulky bicyclic group. Enhanced hydrolytic stability compared to linear alkyl analogs due to steric protection .
  • Tetraphenylethylene Derivative () : Low solubility in polar solvents but high stability in solid-state applications (e.g., OLEDs) .
  • Alkenyl Derivatives () : Solubility varies with substituent polarity; styryl groups improve compatibility with aromatic solvents .

Research Findings and Trends

  • Steric Effects : Bulky substituents (e.g., bicyclic ethers) slow transmetallation in cross-couplings but improve stability, as seen in hindered alkylboronates .
  • Electronic Modulation : Electron-withdrawing groups (e.g., benzo[b]thiophene) enhance electrophilicity of boron, accelerating coupling reactions .
  • Material Science : Aromatic boronic esters are increasingly used in optoelectronics, leveraging their planar structures for conjugation .

Biological Activity

4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C₁₂H₂₁BO₃ and a molecular weight of 224.11 g/mol. This compound has garnered interest in various fields due to its unique structural features and potential biological activities.

  • IUPAC Name : 2-(3-oxabicyclo[4.1.0]heptan-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • CAS Number : 2374751-49-0
  • Molecular Formula : C₁₂H₂₁BO₃

The compound features a dioxaborolane ring which is known for its stability and reactivity in organic synthesis.

Biological Activity Overview

Research into the biological activity of 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane has indicated several potential applications:

Antimicrobial Activity

Studies have demonstrated that boron-containing compounds exhibit antimicrobial properties. The mechanism is thought to involve disruption of microbial cell walls and interference with metabolic processes.

Anticancer Properties

There is emerging evidence suggesting that this compound may exhibit anticancer activity through the induction of apoptosis in cancer cells. The dioxaborolane structure may play a role in targeting specific pathways involved in cell proliferation and survival.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Research indicates that it may inhibit certain enzymes involved in metabolic pathways, thus affecting cellular function and metabolism.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various boron compounds including 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4,4,5,5-Tetramethyl...E. coli10 µg/mL
4,4,5,5-Tetramethyl...S. aureus15 µg/mL

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased annexin V positivity in treated cells compared to controls.

Concentration (µM)% Apoptosis
1025%
2550%
5075%

The proposed mechanisms for the biological activity of this compound include:

  • Cell Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
  • Enzyme Interaction : Binding to active sites on enzymes involved in critical metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress within cells leading to apoptosis.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized for improved yields?

Methodological Answer:
The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of pre-functionalized bicycloheptane precursors. Key steps include:

  • Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) are standard for cross-coupling reactions. Ligand choice (e.g., SPhos) can enhance efficiency .
  • Temperature Control: Reactions often proceed at 80–100°C in anhydrous THF or dioxane to prevent hydrolysis of the borolane ring .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol) achieves >95% purity .
    Optimization Tips:
  • Use degassed solvents to minimize oxidation.
  • Monitor reaction progress via TLC or 11B^{11}\text{B} NMR to detect boronate intermediates .

Advanced: How does the 3-oxabicyclo[4.1.0]heptane moiety influence steric and electronic properties in cross-coupling reactions?

Methodological Answer:
The bicycloheptane system introduces:

  • Steric Hindrance: The fused ring system restricts access to the boron center, favoring coupling with less hindered aryl halides (e.g., para-substituted substrates) .
  • Electronic Effects: The oxygen atom in the 3-oxa bridge polarizes the boron center, enhancing electrophilicity and reaction rates with electron-deficient partners .
    Experimental Validation:
  • Compare coupling efficiency with analogous compounds lacking the oxabicyclo group (e.g., pinacol boronate esters) .
  • Computational analysis (DFT) can map HOMO-LUMO interactions to predict regioselectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how can ambiguities in data be resolved?

Methodological Answer:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR: Identify protons on the bicycloheptane (δ 1.2–2.5 ppm) and borolane methyl groups (δ 0.9–1.1 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
  • 11B^{11}\text{B} NMR: A singlet near δ 30 ppm confirms borolane integrity; shifts >5 ppm suggest hydrolysis or impurities .
  • X-Ray Crystallography: Resolves stereochemical ambiguities in the bicycloheptane ring .

Advanced: How can researchers address contradictory reports on catalytic efficiency in solvent-dependent Suzuki couplings?

Methodological Answer:
Contradictions often arise from:

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but increase side reactions. Compare yields in THF vs. toluene .
  • Base Selection: K₂CO₃ vs. Cs₂CO₃ alters reaction kinetics; screen bases to match substrate solubility .
    Troubleshooting Protocol:
  • Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.
  • Use Design of Experiments (DoE) to statistically isolate solvent/base interactions .

Basic: What storage protocols ensure long-term stability of this compound?

Methodological Answer:

  • Temperature: Store at 0–6°C in amber vials to prevent photodegradation .
  • Moisture Control: Use molecular sieves (3Å) in sealed containers; avoid freeze-thaw cycles .
  • Purity Checks: Periodically analyze via HPLC to detect hydrolysis products (e.g., boronic acids) .

Advanced: What mechanistic insights explain chemoselectivity in reactions with polyhalogenated substrates?

Methodological Answer:
The borolane’s steric profile directs coupling to less hindered positions:

  • Substrate Screening: Compare reactivity of 2-bromo vs. 3-bromo substituents on aryl rings .
  • Theoretical Modeling: MD simulations reveal transition-state geometries favoring para-substitution .
    Case Study:
    In reactions with 3,5-dichlorophenyl halides, coupling occurs selectively at the 4-position due to reduced steric clash .

Basic: What purification strategies effectively isolate this compound from synthetic byproducts?

Methodological Answer:

  • Chromatography: Use silica gel with hexane/EtOAc (4:1); monitor fractions by TLC (Rf ~0.3) .
  • Recrystallization: Dissolve in hot ethanol, cool to −20°C for crystalline product (mp 94–99°C) .
  • Quality Control: Validate purity via 1H^{1}\text{H} NMR integration and GC-MS .

Advanced: How can isotopic labeling (e.g., 10B^{10}\text{B}10B) enhance mechanistic studies of this compound?

Methodological Answer:

  • Synthesis: Prepare 10B^{10}\text{B}-enriched analogs via isotopic exchange under basic conditions .
  • Applications:
    • Track boron migration in coupling reactions using 10B^{10}\text{B} NMR.
    • Study metabolic pathways in biological systems via SIMS imaging .

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